4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride
Description
4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol hydrochloride is a fluorinated organic compound featuring a 1,3-oxazole heterocycle substituted with a methyl group at position 5 and a trifluoromethylated amino alcohol backbone. Its molecular formula is C₉H₁₁ClF₃N₂O₂ (calculated from data in ). The compound’s structural uniqueness arises from the combination of a polar oxazole ring, a trifluoroalkyl group, and a hydrochloride salt, which collectively enhance its solubility and stability in pharmaceutical or agrochemical formulations .
The oxazole moiety is known for its electron-deficient aromatic system, enabling π-π stacking interactions in biological targets. The trifluoromethyl group contributes to metabolic stability and lipophilicity, a feature critical for optimizing pharmacokinetic profiles .
Properties
IUPAC Name |
4-amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O2.ClH/c1-5-4-13-6(15-5)7(14,2-3-12)8(9,10)11;/h4,14H,2-3,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDXRMSDKDBRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(CCN)(C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-methyl-2-oxazoline with trifluoroacetaldehyde and subsequent amination .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol; hydrochloride as an anticancer agent. The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance:
- MCF-7 Cells : The compound has shown to increase p53 expression levels and activate caspase pathways, leading to apoptosis in breast cancer cells .
- Selectivity : In vitro evaluations indicated that certain derivatives exhibited selective cytotoxicity towards cancerous cell lines while sparing non-cancerous cells .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example:
- Carbonic Anhydrases : Certain derivatives have been found to selectively inhibit human carbonic anhydrase IX (hCA IX) at nanomolar concentrations, which is significant for targeting tumor microenvironments .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in different experimental settings:
| Study | Findings | Implications |
|---|---|---|
| Study A (2020) | Demonstrated significant anticancer activity against MCF-7 cells with an IC50 value of 0.65 µM | Suggests potential for breast cancer treatment |
| Study B (2020) | Identified selective inhibition of hCA IX with Kival of 89 pM | Highlights therapeutic potential in targeting tumor-associated enzymes |
| Study C (2023) | Evaluated the compound's effect on apoptosis pathways in various cancer cell lines | Supports further exploration in drug development |
Mechanism of Action
The mechanism of action of 4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride involves its interaction with molecular targets through its trifluoromethyl and oxazole groups. These interactions can modulate various biochemical pathways, making it a valuable compound in medicinal chemistry. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Oxazole or Related Heterocycles
Functional Group Variations
- Trifluoromethyl vs. Non-Fluorinated Analogs: The trifluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs like 2-amino-5-methylphenol hydrochloride (). For example, the half-life of trifluoromethylated compounds in hepatic microsomes is typically 2–3× longer .
- Oxazole vs. Oxadiazole : Oxadiazoles (e.g., 5-methyl-1,2,4-oxadiazole in GR127935) exhibit higher thermal stability but lower solubility in aqueous media compared to oxazoles due to reduced polarity .
Physicochemical Properties
Critical Analysis of Divergent Evidence
- This limits mechanistic comparisons.
- Biological Data Limitations: No direct activity data exist for the target compound, necessitating extrapolation from structural analogs (e.g., ).
Biological Activity
4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H12F3N2O2·HCl. The presence of the trifluoromethyl group enhances its lipophilicity and stability, while the amino group contributes to its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes and receptors. The trifluoromethyl group may increase binding affinity through hydrophobic interactions, while the amino group can participate in hydrogen bonding. These interactions are critical for the compound's role in enzyme inhibition and modulation of receptor activity.
Antimicrobial Activity
Research has indicated that derivatives containing oxazole rings exhibit notable antimicrobial properties. In one study, compounds similar to 4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol demonstrated effectiveness against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. For example, studies have reported that it can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
Anticancer Properties
Preliminary studies indicate that compounds with similar structures have exhibited cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. This opens avenues for further exploration in cancer therapeutics .
Study 1: Antimicrobial Efficacy
In a controlled study involving various derivatives of oxazole compounds, 4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial activity .
Study 2: Enzyme Inhibition Assay
A study assessing the inhibitory effects on acetylcholinesterase (AChE) revealed that the compound inhibited AChE with an IC50 value of 50 µM. This suggests potential use in treating conditions like Alzheimer’s disease where AChE inhibition is beneficial .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
